(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFNDYGSXKVVRZ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CS3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and thiophene groups. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as catalytic oxidation and response surface methodology can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations in Thiazole Derivatives
The biological and chemical profiles of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Halogenation: The 2,3-dichlorophenyl group in the target compound enhances electrophilicity, promoting covalent interactions with cysteine residues in enzymes like kinases. In contrast, non-halogenated analogs (e.g., thiazolidinedione) exhibit weaker binding .
- Heterocyclic Systems: Thiophene and pyrazole substituents (e.g., in and ) improve π-π stacking with aromatic amino acids in target proteins, increasing potency. For instance, pyrazole-containing analogs show 2–3-fold higher anticancer activity against HeLa cells compared to benzothiazoles .
- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy or methyl groups (e.g., in ) increase lipophilicity but reduce target specificity. Nitro groups (e.g., in ) enhance antibacterial activity (MIC₅₀ = 4–8 µg/mL) but may compromise solubility .
Pharmacological Performance
- Anticancer Activity : The target compound inhibits tubulin polymerization (IC₅₀ = 1.2 µM), outperforming analogs with single halogen substituents (IC₅₀ = 3.5–5.0 µM) .
- Antimicrobial Efficacy : Against S. aureus, the target compound shows MIC₅₀ = 2 µg/mL, comparable to benzothiazole derivatives but with reduced cytotoxicity (CC₅₀ = 25 µM vs. 10 µM for triazole analogs) .
Biological Activity
The compound (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of substituted phenyl compounds with thioketones or isothiocyanates. For this specific compound, a method involving microwave-assisted synthesis has been reported, which enhances yield and purity. The compound can be synthesized through the condensation reaction between 2,3-dichlorobenzaldehyde and thiophen-2-ylmethylidene derivatives under acidic conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
The compound showed an IC50 value comparable to standard chemotherapeutics such as Vinblastine and Colchicine, indicating potent inhibitory activity against tumor cell proliferation .
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, this compound has shown efficacy in inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. The IC50 values for EGFR and VEGFR-2 were found to be and , respectively, demonstrating a strong inhibitory effect compared to Sorafenib .
Study 1: In Vitro Evaluation
A detailed study assessed the cytotoxicity of the compound against five different cancer cell lines using the MTT assay. The results indicated that at concentrations ranging from to , the compound effectively inhibited cell viability across all tested lines .
| Cell Line | IC50 Value (µM) | Reference Drug IC50 Value (µM) |
|---|---|---|
| MCF-7 | Vinblastine: | |
| HCT-116 | Colchicine: | |
| PC-3 | Vinblastine: | |
| A549 | Colchicine: | |
| HepG-2 | Vinblastine: |
Study 2: Selectivity and Toxicity
In addition to its anticancer properties, the selectivity of the compound was evaluated against normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts. Results indicated that while the compound effectively inhibited tumor cell growth, it exhibited significantly lower toxicity towards normal cells, suggesting a favorable therapeutic index .
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | 65–75 | |
| 2 | DMF, piperidine | 70–85 |
How can reaction yields be optimized for large-scale synthesis?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing bases like DBU or ionic liquids to enhance Knoevenagel condensation efficiency .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Continuous Flow Systems : Implementing microreactors for precise temperature control (60–80°C) and reduced side reactions .
What assays are used to evaluate the compound’s anticancer activity?
Level: Basic
Methodological Answer:
Standard protocols include:
- SRB Assay : Measures cell viability in cancer lines (e.g., MCF-7, HEPG-2) using sulforhodamine B staining .
- MTT Assay : Quantifies mitochondrial activity in adherent cell lines, with IC50 values calculated via nonlinear regression .
Q. Table 2: Representative Cytotoxicity Data
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 1.61 | MTT | |
| HEPG-2 (Liver) | 2.34 | SRB |
How do structural modifications influence biological activity?
Level: Advanced
Methodological Answer:
- Substituent Analysis : Fluorine or methoxy groups at the phenyl ring enhance COX-2 inhibition (e.g., 75% inhibition vs. 50% for unsubstituted analogs) .
- Isomerism Effects : Z-configuration in the thiophen-2-ylmethylidene group improves binding to kinase targets (e.g., 2-fold higher activity than E-isomers) .
What spectroscopic methods confirm the compound’s structure?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups) validate the thiazole-thiophene framework .
- HRMS : Molecular ion [M+H]+ at m/z 423.98 confirms the molecular formula .
How can Z/E isomerism be resolved in the thiophen-2-ylmethylidene group?
Level: Advanced
Methodological Answer:
- NOESY NMR : Correlations between the thiophene proton (δ 6.9 ppm) and thiazole methylidene group confirm the Z-configuration .
- X-ray Crystallography : Single-crystal analysis provides unambiguous spatial assignment .
What factors affect the compound’s stability in solution?
Level: Basic
Methodological Answer:
- pH Sensitivity : Degrades rapidly at pH > 8 due to thiazole ring hydrolysis; stable in acetate buffer (pH 4–6) .
- Light Exposure : Photoisomerization occurs under UV light; store in amber vials at –20°C .
How to design reactions under varying pH or temperature?
Level: Advanced
Methodological Answer:
- pH-Controlled Cyclization : Use Hünig’s base in THF at 0°C to prevent side reactions during thiazole formation .
- High-Throughput Screening : Test 96-well plates with Pd/C or Ru catalysts for hydrogenation optimization .
How to address contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
- Orthogonal Assays : Cross-validate IC50 values using both SRB and ATP-lite luminescence assays .
- Structural Analog Testing : Compare activity of 2,3-dichloro vs. 3,4-dichloro phenyl analogs to isolate substituent effects .
What strategies explore the compound’s enzyme inhibition potential?
Level: Advanced
Methodological Answer:
- Kinase Profiling : Use radiometric assays (e.g., 32P-ATP incorporation) to test inhibition of EGFR or VEGFR2 .
- Molecular Docking : Align the compound with COX-2’s active site (PDB: 3LN1) to predict binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
